molecular formula C7HClF4O2 B1586450 3-Chloro-2,4,5,6-tetrafluorobenzoic acid CAS No. 5360-81-6

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

Cat. No. B1586450
CAS RN: 5360-81-6
M. Wt: 228.53 g/mol
InChI Key: FYAPWZAOGRABCC-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a chemical compound with the molecular formula C7HClF4O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid consists of a benzene ring with three chlorine atoms and four fluorine atoms attached to it . The carboxyl group is twisted relative to the benzene ring .


Physical And Chemical Properties Analysis

3-Chloro-2,4,5,6-tetrafluorobenzoic acid is a solid substance . It has a molecular weight of 228.53 .

Scientific Research Applications

Synthesis of Fluorinated Compounds

3-Chloro-2,4,5,6-tetrafluorobenzoic acid serves as a key intermediate in the synthesis of various fluorinated compounds. For instance, 2,3,5,6-Tetrafluoroaniline, a valuable industrial synthetic product, was prepared using 2,3,5,6-tetrafluorobenzoic acid through a series of reactions including acyl chlorination, amidation, and Hofmann degradation. This method demonstrates an efficient and high-yield industrial synthetic route (Wang Wei-jie, 2008).

Electrochemical Reduction Studies

The compound has been used in electrochemical studies, such as the selective electrochemical reduction of pentafluorobenzoic acid to 2,3,5,6-tetrafluorobenzoic acid. This study provides insights into the mechanisms of electrochemical reduction processes and the influence of various factors like cathode potential, acidity, and the presence of ions in the base electrolyte (F. G. Drakesmith, 1972).

Pharmaceutical Intermediate Synthesis

A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, was developed from 2,4-difluoro-3-chlororobenzoic acid. The synthesis involved nitration, esterification, and hydrolysis, showcasing the compound's role in developing pharmaceutical intermediates (Mingguang Zhang et al., 2020).

Analytical Chemistry

In the field of analytical chemistry, 3-Chloro-2,4,5,6-tetrafluorobenzoic acid and its derivatives have been studied for their role in the separation and determination of complex mixtures. For example, 2-Chloro-4,5-difluorobenzoic acid (a closely related compound) and its impurities were determined using liquid chromatography, illustrating the compound's usefulness in analytical methodologies (L. Elrod et al., 1993).

Green Chemistry Applications

The compound has been involved in green chemistry applications, like the decarboxylation of tetrafluorophthalic acid to 2,3,4,5-tetrafluorobenzoic acid in NH3-enriched high temperature liquid water. This process highlights an environmentally friendly approach to producing pharmaceutical intermediates (Jie Fu et al., 2016).

Molecular Structure and Hydrogen Bonding Studies

Studies on the molecular structure and hydrogen bonding of 2,3,4,5-tetrafluorobenzoic acid using density functional theory have provided insights into the conformational aspects and bonding energies of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these substances (G. Subhapriya et al., 2017).

Safety And Hazards

3-Chloro-2,4,5,6-tetrafluorobenzoic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection when handling this compound .

Future Directions

As a chemical used for research and development , the future directions of 3-Chloro-2,4,5,6-tetrafluorobenzoic acid will likely depend on the outcomes of ongoing and future research studies. It’s potential for use in the synthesis of new compounds and in various chemical reactions suggests that it may have a wide range of applications in scientific research .

properties

IUPAC Name

3-chloro-2,4,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF4O2/c8-2-3(9)1(7(13)14)4(10)6(12)5(2)11/h(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAPWZAOGRABCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378736
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4,5,6-tetrafluorobenzoic acid

CAS RN

5360-81-6
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2,4,5,6-tetrafluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CCI COCI - Journal of General Chemistry of the USSR in …, 1967 - Consultants Bureau
Number of citations: 0

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